

Theoretical Monoisotopic Mass of the N-butylcyclopentanamine Cation: A Technical Guide

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Compound of Interest

Compound Name: *N*-butylcyclopentanamine
hydrochloride

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This document provides a detailed calculation of the theoretical monoisotopic mass of the N-butylcyclopentanamine cation. This information is crucial for researchers and scientists engaged in mass spectrometry-based analyses within the fields of pharmacology and drug development.

Determination of Chemical Formula

N-butylcyclopentanamine consists of a cyclopentyl group attached to a butylamine. The chemical formula is determined as follows:

- Cyclopentyl group: C_5H_9
- n-Butyl group: C_4H_9
- Amine group: NH

Combining these components gives the chemical formula for the neutral molecule: $C_9H_{19}N$.

The N-butylcyclopentanamine cation is formed by the protonation of the amine group, resulting in the chemical formula: $C_9H_{19}NH^+$.

Calculation of Theoretical Monoisotopic Mass

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element.

Table 1: Monoisotopic Masses of Constituent Elements

Element	Isotope	Monoisotopic Mass (Da)
Carbon	^{12}C	12.000000
Hydrogen	^1H	1.007825
Nitrogen	^{14}N	14.003074
Proton	p^+	1.007276[1][2]

Experimental Protocol: Calculation of Theoretical Monoisotopic Mass

The theoretical monoisotopic mass of the neutral N-butylcyclopentanamine molecule is calculated by summing the monoisotopic masses of its constituent atoms.

- Carbon: 9 atoms * 12.000000 Da/atom = 108.000000 Da
- Hydrogen: 19 atoms * 1.007825 Da/atom = 19.148675 Da
- Nitrogen: 1 atom * 14.003074 Da/atom = 14.003074 Da

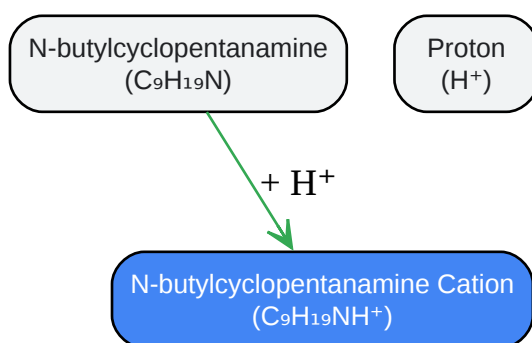
The theoretical monoisotopic mass of the N-butylcyclopentanamine cation is then determined by adding the mass of a proton to the mass of the neutral molecule.

Table 2: Calculation of Theoretical Monoisotopic Mass

Species	Formula	Calculation	Theoretical Monoisotopic Mass (Da)
Neutral Molecule	C ₉ H ₁₉ N	(9 * 12.000000) + (19 * 1.007825) + (1 * 14.003074)	141.151749
Cation	C ₉ H ₁₉ NH ⁺	141.151749 + 1.007276	142.159025

Visualization of Protonation

The following diagram illustrates the logical relationship between the neutral N-butylcyclopentanamine molecule, a proton, and the resulting cation.



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Protonation of N-butylcyclopentanamine.

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References

- 1. N-benzylcyclopentanamine | C₁₂H₁₇N | CID 4715568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Butyl-2-methylcyclopentan-1-amine | C₁₀H₂₁N | CID 64909402 - PubChem [pubchem.ncbi.nlm.nih.gov]
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